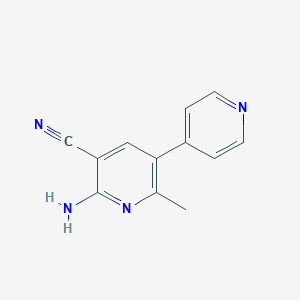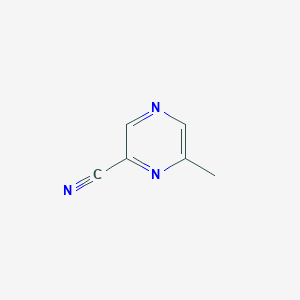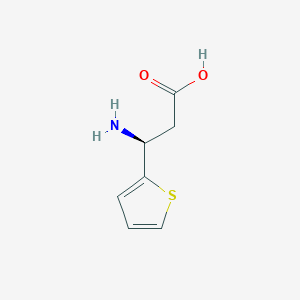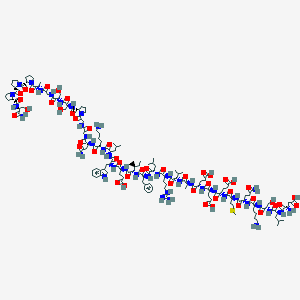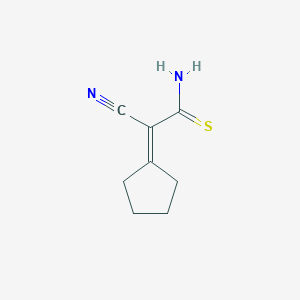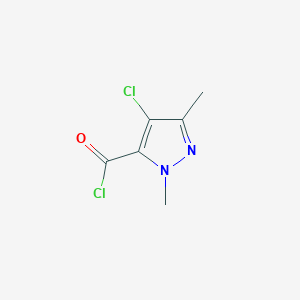
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is not well understood. However, it is believed to work by inhibiting certain enzymes in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways. Additionally, it has been shown to have anti-inflammatory properties and can inhibit the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is its versatility. It can be used in a variety of different experiments and has a wide range of applications. However, one of the limitations of this compound is that it can be difficult to work with. It is highly reactive and can be dangerous if not handled properly.
Future Directions
There are many future directions for research involving 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride. One area of interest is the study of its anti-inflammatory properties. Another area of interest is the study of its potential as a cancer treatment. Additionally, there is potential for the development of new synthetic methods using this compound as a reagent. Overall, 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a versatile and important compound in scientific research with many potential applications.
Synthesis Methods
The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride can be achieved through the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst and produces 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride as the end product.
Scientific Research Applications
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is widely used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the preparation of fluorescent dyes and in the study of enzyme kinetics.
properties
CAS RN |
128141-47-9 |
|---|---|
Product Name |
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride |
Molecular Formula |
C6H6Cl2N2O |
Molecular Weight |
193.03 g/mol |
IUPAC Name |
4-chloro-2,5-dimethylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(7)5(6(8)11)10(2)9-3/h1-2H3 |
InChI Key |
BXRFTMCUMITBRU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)Cl)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




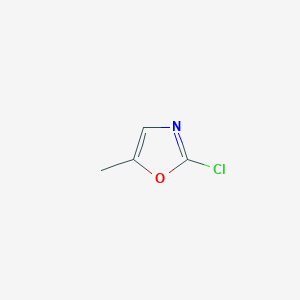
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)



![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
